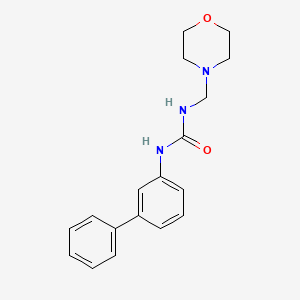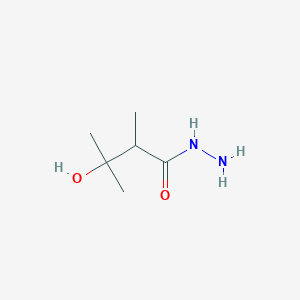
p-Tolyl-4-methylbenzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyl-4-methylbenzyl sulfide: is an organic compound with the chemical formula C8H10S methyl p-tolyl sulfide . This compound is characterized by the presence of a sulfur atom bonded to a p-tolyl group and a methylbenzyl group. It is a colorless to light yellow liquid with a distinctive sulfur odor. The compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing p-Tolyl-4-methylbenzyl sulfide involves the reaction of p-tolylmagnesium bromide with methylbenzyl chloride . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the p-tolylmagnesium bromide attacks the carbon atom in the methylbenzyl chloride, resulting in the formation of this compound .
Another method involves the use of phosphinic acid thioesters and benzyl Grignard reagents . This method takes advantage of the ambident electrophilicity of phosphinic acid thioesters, allowing for the formation of carbon-sulfur bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, further enhances the efficiency of the industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
p-Tolyl-4-methylbenzyl sulfide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include , , and .
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Common reducing agents include and .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as or .
Reduction: Lithium aluminum hydride in anhydrous or .
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate .
Major Products Formed
- Various substituted sulfides from nucleophilic substitution reactions .
Sulfoxides: and from oxidation reactions.
Thiols: and from reduction reactions.
Applications De Recherche Scientifique
p-Tolyl-4-methylbenzyl sulfide: has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving sulfur-containing compounds and their biological activities.
Industrial Applications: It is used as a solvent and as an additive in the production of lubricants and other industrial products.
Mécanisme D'action
The mechanism of action of p-Tolyl-4-methylbenzyl sulfide in chemical reactions involves the nucleophilic attack of the sulfur atom on electrophilic centers. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides. The compound’s reactivity is influenced by the electronic and steric effects of the p-tolyl and methylbenzyl groups .
Comparaison Avec Des Composés Similaires
p-Tolyl-4-methylbenzyl sulfide: can be compared with other similar compounds such as:
Benzyl sulfide: Lacks the p-tolyl group, making it less sterically hindered and more reactive in certain reactions.
Di-p-tolyl sulfide: Contains two p-tolyl groups, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
Methyl phenyl sulfide: Contains a phenyl group instead of a p-tolyl group, affecting its electronic properties and reactivity.
The uniqueness of This compound lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various chemical reactions .
Propriétés
Numéro CAS |
5023-63-2 |
|---|---|
Formule moléculaire |
C15H16S |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C15H16S/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Clé InChI |
SJJMMMALTYPIOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


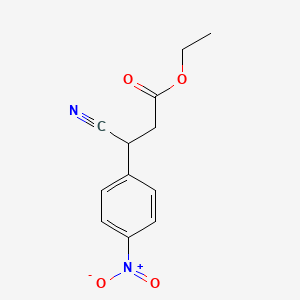

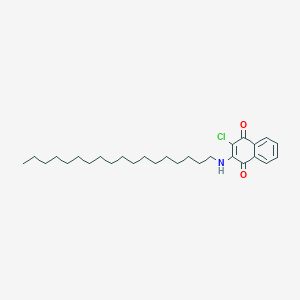
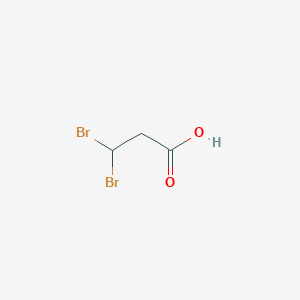


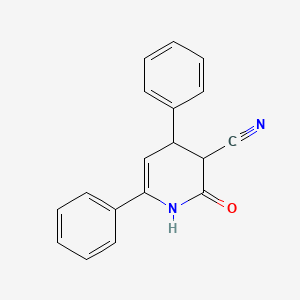
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
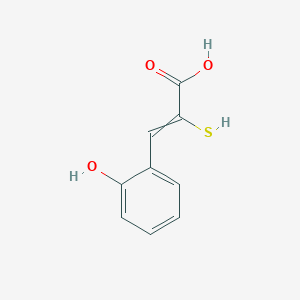
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

